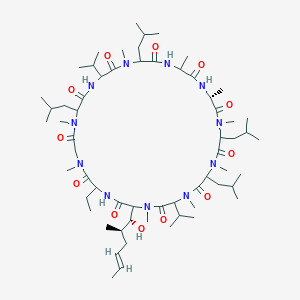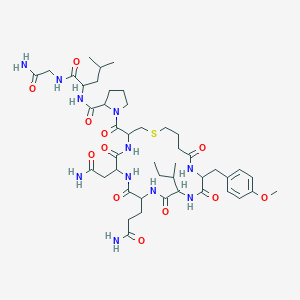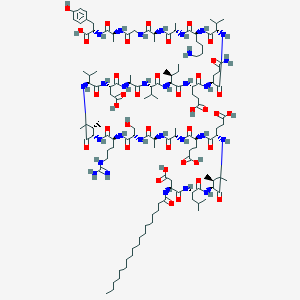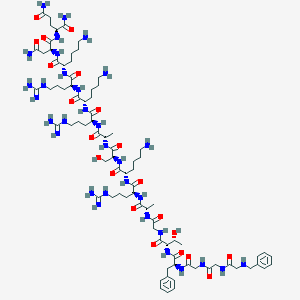
CHEMBL3814675
Übersicht
Beschreibung
The R18 peptide, with the sequence PHCVPRDLSWLDLEANMCLP, is an unphosphorylated peptide that binds to 14-3-3 proteins with high affinity . It has been shown to bind to the same amphipathic groove on the surface of 14-3-3 as phosphorylated peptides .
Molecular Structure Analysis
The molecular formula of the R18 peptide is C101H157N27O29S3 . The peptide sequence is Pro-His-Cys-Val-Pro-Arg-Asp-Leu-Ser-Trp-Leu-Asp-Leu-Glu-Ala-Asn-Met-Cys-Leu-Pro . The molecular weight is 2309.7 g/mol .
Wissenschaftliche Forschungsanwendungen
Neuroprotektion in Schlaganfallmodellen
Das R18-Peptid wurde als hochwirksames neuroprotektives Mittel in experimentellen Schlaganfallmodellen identifiziert. Es zeigt eine besondere Wirksamkeit beim Schutz kortikaler Neuronen vor Glutamat-Exzitotoxizität, die eine bedeutende Ursache für den neuronalen Tod bei Schlaganfällen ist .
Exzitotoxizitätsmodelle
In-vitro-Studien haben gezeigt, dass R18 in neuronalen Exzitotoxizitätsmodellen neuroprotektiv ist. Diese Modelle sind entscheidend für das Verständnis, wie Neuronen auf schädliche Reize reagieren, die Bedingungen wie Schlaganfall oder traumatische Hirnverletzung nachahmen .
Nagermodelle des Schlaganfalls
R18 hat vielversprechende Ergebnisse in Nagermodellen des Schlaganfalls gezeigt. Seine neuroprotektiven Eigenschaften wurden in diesen präklinischen Studien getestet und bestätigt, was auf ein Potenzial für eine therapeutische Anwendung hindeutet .
Nicht-menschliche Primatenmodelle des Schlaganfalls
Um seine Anwendung weiter auszuweiten, wurde R18 auch in nicht-menschlichen Primatenmodellen des Schlaganfalls getestet. Dies ist ein bedeutender Schritt in Richtung klinischer Anwendung, da es die Wirksamkeit über verschiedene Arten hinweg demonstriert .
Hypoxisch-ischämische Enzephalopathie (HIE)
Die Forschung hat auch die Verwendung von R18 in Modellen der hypoxisch-ischämischen Enzephalopathie (HIE) untersucht, einem Zustand, der häufig auf Sauerstoffmangel zurückzuführen ist und zu Hirnschäden führt .
Traumatische Hirnverletzung (TBI)
Die neuroprotektiven Wirkungen des R18-Peptids wurden in Nagermodellen der traumatischen Hirnverletzung (TBI) untersucht, was auf sein Potenzial hindeutet, Schäden durch solche Verletzungen zu mildern .
Wirkmechanismus
Target of Action
The primary target of the R18 peptide, also known as CHEMBL3814675, is the 14-3-3 protein . This protein plays a crucial role in signal transduction, apoptotic cell death, and cell cycle control . The R18 peptide has been shown to inhibit the formation of the 14-3-3-Raf-1 complex, reducing Raf-1 dependent transcriptional activity in cells .
Mode of Action
The R18 peptide interacts with its target, the 14-3-3 protein, by binding to the same amphipathic groove on the surface of 14-3-3 as phosphorylated peptides . This interaction disrupts the formation of the 14-3-3-Raf-1 complex, thereby inhibiting Raf-1 dependent transcriptional activity .
Biochemical Pathways
The R18 peptide affects several biochemical pathways. It has been associated with the preservation of neuronal protein profiles and differential protein expression that assists in maintaining mitochondrial function and energy production, protein homeostasis, and membrane trafficking . The affected proteins are primarily associated with mitochondrial respiration, proteasome activity, protein synthesis, transmembrane trafficking, axonal growth and neuronal differentiation, and carbohydrate metabolism .
Pharmacokinetics
They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
The R18 peptide has been found to be a highly effective neuroprotective agent in experimental stroke models . It is particularly efficacious in protecting cortical neurons against glutamic acid excitotoxicity . R18 can reduce excitotoxicity-induced neuronal calcium influx , and it has been associated with the preservation of mitochondrial membrane potential, ATP production, and reduced reactive oxygen species generation .
Action Environment
The action, efficacy, and stability of the R18 peptide can be influenced by various environmental factors. For instance, the peptide’s effectiveness can be affected by the presence of other molecules in the environment, such as other proteins or lipids . Additionally, the peptide’s stability and action can be influenced by factors such as pH, temperature, and the presence of proteases .
Zukünftige Richtungen
Therapeutic peptides like R18 have emerged as highly effective neuroprotective agents in experimental stroke models . They are particularly efficacious in protecting cortical neurons against glutamic acid excitotoxicity . Future research will likely continue to explore the neuroprotective properties of poly-arginine peptides like R18 .
Biochemische Analyse
Biochemical Properties
The R18 peptide has been identified as an unphosphorylated peptide that binds to 14-3-3 proteins with high affinity . It binds to the same amphipathic groove on the surface of 14-3-3 proteins as phosphorylated peptides . This peptide is useful for competitive inhibition experiments .
Cellular Effects
R18 peptide has been shown to be particularly effective in protecting cortical neurons against glutamic acid excitotoxicity . It can reduce excitotoxicity-induced neuronal calcium influx . Proteomic analysis of cortical neuronal cultures treated with R18 peptide revealed that it can reverse the up- or down-regulation of proteins involved in mitochondrial integrity, ATP generation, mRNA processing, and protein translation .
Molecular Mechanism
The R18 peptide binds to all the 14-3-3 isoforms with equal affinities . It has been shown to inhibit the formation of the 14-3-3-Raf-1 complex, reduce Raf-1 dependent transcriptional activity in cells, and block the activation of ExoS by 14-3-3 .
Temporal Effects in Laboratory Settings
R18 peptide treatment reversed the up- or down-regulation of all proteins associated with glutamic acid excitotoxicity in cortical neuronal cultures . This indicates that the neuroprotective effects of R18 peptide following excitotoxicity are associated with preservation of neuronal protein profiles .
Dosage Effects in Animal Models
In animal models, R18 peptide has been shown to reduce infarct lesion volume by up to 65.2% and 69.7% at 24 hours and 28 days post-stroke, respectively . Based on scores from the nonhuman primate stroke scale, R18-treated animals displayed reduced functional deficits .
Metabolic Pathways
It has been shown to interact with 14-3-3 proteins, which are involved in a wide range of cellular processes, including signal transduction, apoptosis, and cell cycle regulation .
Subcellular Localization
It has been shown to interact with 14-3-3 proteins, which are predominantly localized in the cytoplasm
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H157N27O29S3/c1-48(2)33-62(86(142)111-60(25-26-77(131)132)83(139)110-53(11)81(137)114-67(39-76(102)130)91(147)112-61(27-32-160-12)85(141)124-72(45-158)95(151)122-70(36-51(7)8)98(154)128-31-18-24-75(128)100(156)157)116-93(149)69(41-79(135)136)121-87(143)63(34-49(3)4)115-89(145)65(37-54-42-108-57-20-14-13-19-56(54)57)118-94(150)71(44-129)123-88(144)64(35-50(5)6)117-92(148)68(40-78(133)134)120-84(140)59(22-16-29-107-101(103)104)113-97(153)74-23-17-30-127(74)99(155)80(52(9)10)126-96(152)73(46-159)125-90(146)66(38-55-43-105-47-109-55)119-82(138)58-21-15-28-106-58/h13-14,19-20,42-43,47-53,58-75,80,106,108,129,158-159H,15-18,21-41,44-46H2,1-12H3,(H2,102,130)(H,105,109)(H,110,139)(H,111,142)(H,112,147)(H,113,153)(H,114,137)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,138)(H,120,140)(H,121,143)(H,122,151)(H,123,144)(H,124,141)(H,125,146)(H,126,152)(H,131,132)(H,133,134)(H,135,136)(H,156,157)(H4,103,104,107)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKZRNFKZLWXRG-ZHTKBQOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H157N27O29S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2309.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: The R18 peptide binds to the ligand-binding groove of 14-3-3 proteins with high affinity. [, , ] This interaction effectively competes with the binding of natural 14-3-3 ligands, thereby modulating the function of 14-3-3 proteins and their downstream signaling pathways. [, , , ] For instance, the R18 peptide has been shown to inhibit the interaction between 14-3-3 and Exoenzyme S, affecting the toxin's ability to inactivate Ras and alter cell morphology. []
A: The R18 peptide is a synthetic peptide primarily composed of arginine residues. [, , ] While the exact sequence and modifications can vary depending on the research, the core structure consistently exhibits a high arginine content, contributing to its cationic nature. Detailed molecular formula, weight, and spectroscopic data are often study-specific and not consistently reported across the provided literature.
A: While the provided research does not delve into detailed stability assessments of the R18 peptide itself, studies comparing its L-isoform (R18) and D-isoform (R18D) provide insights. [] The D-enantiomer, R18D, displayed greater stability in vivo, likely due to increased resistance to proteolytic degradation. [] This suggests that the stability of R18 peptides might be influenced by factors like isomerism and environmental conditions.
A: Beyond its role as a 14-3-3 protein inhibitor, research suggests that poly-arginine peptides like R18 and its derivatives possess neuroprotective properties. [, , , ] Studies in rat models of stroke and hypoxic-ischemic encephalopathy indicate that R18 peptides can reduce infarct volume, decrease cerebral edema, and improve neurological scores. [, , , ] These findings highlight the therapeutic potential of R18 peptides in addressing neurological conditions.
A: While the provided research primarily focuses on in vitro and in vivo studies, computational methods like molecular docking could be valuable in understanding the binding mode of the R18 peptide to 14-3-3 proteins. [] Such studies could provide insights into the key residues involved in the interaction and guide the design of more potent and selective 14-3-3 inhibitors.
A: While specific formulation strategies are not detailed within the provided research, utilizing D-amino acids, as seen with R18D, represents one approach to enhance stability. [] Further research exploring modifications like PEGylation, cyclization, or incorporation into nanoparticles could offer additional avenues to optimize the pharmaceutical properties of R18 peptides.
A: In vitro studies confirm the ability of the R18 peptide to disrupt 14-3-3 protein interactions, impacting downstream signaling pathways. [, , , ] Notably, in vivo studies in rat models of stroke and hypoxic-ischemic encephalopathy demonstrate the neuroprotective potential of R18 peptides. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)

